2,4,6-Tribromophenyl 3-phenylpropanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11Br3O2 |
|---|---|
Molecular Weight |
463g/mol |
IUPAC Name |
(2,4,6-tribromophenyl) 3-phenylpropanoate |
InChI |
InChI=1S/C15H11Br3O2/c16-11-8-12(17)15(13(18)9-11)20-14(19)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI Key |
YYRRMUOWEUSAGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2,4,6-Tribromophenyl 3-Phenylpropanoate
Structure, Synthesis, and Reactive Properties of a Sterically Congested Active Ester
Executive Summary
2,4,6-tribromophenyl 3-phenylpropanoate is a specialized organobromine compound characterized by the esterification of 3-phenylpropanoic acid (hydrocinnamic acid) with 2,4,6-tribromophenol. It belongs to the class of active aryl esters , where the electron-withdrawing nature and steric bulk of the tribromophenol moiety impart unique reactivity profiles.
While often utilized as a lipophilic intermediate in the synthesis of flame retardants and complex pharmaceutical scaffolds, its core utility lies in its capacity as an acylating agent. The bulky ortho-bromine atoms create a "kinetic pocket" that modulates hydrolysis rates while maintaining high reactivity toward primary amines, making it a valuable tool in controlled chemical ligation.
Structural Anatomy & Electronic Characterization
Molecular Architecture
The molecule consists of two distinct domains linked by an ester bond:
-
The Acyl Donor (Hydrocinnamoyl): A flexible 3-phenylpropyl chain. This lipophilic tail provides solubility in non-polar organic solvents (DCM, Toluene).
-
The Leaving Group (Tribromophenoxy): A rigid, electron-deficient aromatic ring.
Key Structural Features:
-
Steric Ortho-Effect: The bromine atoms at positions 2 and 6 of the phenol ring exert significant steric pressure on the ester carbonyl. This forces the carbonyl group to rotate out of coplanarity with the phenoxy ring, disrupting conjugation and raising the ground-state energy of the ester.
-
Electronic Activation: The inductive effect (
) of the three bromine atoms increases the electrophilicity of the carbonyl carbon. The of the conjugate acid (2,4,6-tribromophenol) is approximately 6.8, compared to 10.0 for unsubstituted phenol. This drives the "active ester" character, making the phenoxide a superior leaving group.
Predicted Spectroscopic Signatures
-
IR Spectroscopy: Expect a carbonyl stretching frequency (
) shifted to higher wavenumbers (~1760–1780 cm⁻¹ ) compared to alkyl esters (~1735 cm⁻¹) due to the electron-withdrawing phenoxy group. -
¹H NMR (CDCl₃):
- ~7.6–7.8 ppm (s, 2H): Protons on the tribromophenyl ring (meta to oxygen).
- ~7.2–7.4 ppm (m, 5H): Protons on the hydrocinnamoyl phenyl ring.
- ~2.8–3.1 ppm (t, 2H each): Methylene protons of the ethyl linker.
Synthesis Protocol
Note: The following protocol is designed for high-purity isolation suitable for kinetic studies.
Method A: Acid Chloride Coupling (Recommended)
This method avoids the formation of N-acylurea byproducts common in DCC couplings and overcomes the steric hindrance of the phenol.
Reagents:
-
3-Phenylpropanoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
2,4,6-Tribromophenol (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Solvent: Dichloromethane (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve 3-phenylpropanoic acid in anhydrous DCM. Add
dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution ( , ) ceases. Evaporate excess to isolate crude 3-phenylpropionyl chloride. -
Coupling: Dissolve 2,4,6-tribromophenol in dry DCM containing TEA. Cool to 0°C under nitrogen atmosphere.
-
Addition: Add the acid chloride (dissolved in DCM) slowly to the phenol solution. The steric bulk of the phenol requires slow addition to prevent localized exotherms.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).
-
Workup: Wash organic layer sequentially with 1M
(to remove amine), 5% (to remove unreacted acid/phenol), and Brine. -
Purification: Recrystallize from Ethanol/Hexane to yield white crystalline needles.
Visualization: Synthesis Pathway
Figure 1: Synthetic route via acid chloride activation to overcome steric hindrance of the tribromophenol nucleophile.
Physicochemical Data Profile
| Property | Value / Description | Rationale |
| Molecular Formula | ||
| Molecular Weight | 462.96 g/mol | High bromine content significantly increases density. |
| LogP (Predicted) | ~5.8 – 6.2 | Highly lipophilic due to tribromo- and phenethyl moieties. |
| Physical State | Crystalline Solid | High MW and halogen bonding promote lattice stability. |
| Melting Point | Est. 85–95°C | Based on TBP ( |
| Solubility | Soluble: DCM, THF, TolueneInsoluble: Water | Hydrophobic effect dominates. |
| Reactivity | Electrophilic | Susceptible to aminolysis; resistant to acidic hydrolysis. |
Mechanistic Reactivity & Applications[1]
The "Active Ester" Mechanism
Unlike simple alkyl esters, 2,4,6-tribromophenyl esters react rapidly with primary amines to form amides. This reaction is driven by the stability of the leaving group anion (tribromophenoxide).
Reaction:
Why use this over NHS-esters? While N-hydroxysuccinimide (NHS) esters are water-soluble, tribromophenyl esters are highly lipophilic. This makes them ideal for peptide synthesis in organic phases or for modifying hydrophobic polymers where NHS esters would be incompatible.
Flame Retardancy Model
This molecule serves as a model for polymeric brominated flame retardants. Upon thermal decomposition, the ester bond cleaves to release tribromophenol, which can further decompose to release bromine radicals (
Visualization: Aminolysis Mechanism
Figure 2: Aminolysis pathway demonstrating the leaving group ability of the tribromophenoxide anion.
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Sensitizer: Brominated phenols and their esters are potential skin sensitizers.
-
Environmental: 2,4,6-tribromophenol is persistent in the environment. All waste streams must be segregated as halogenated organic waste.
-
Toxicity: Precursors have shown potential for endocrine disruption (thyroid hormone analogs). Handle with full PPE (Nitrile gloves, fume hood).
Storage: Store in a cool, dry place away from strong bases. While thermally stable, the ester can hydrolyze slowly in the presence of moisture and base.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol. Retrieved from [Link]
-
Organization for Economic Co-operation and Development (OECD). (2004).[1] SIDS Initial Assessment Report: 2,4,6-Tribromophenol. Retrieved from [Link][2][3]
-
Cambridge Crystallographic Data Centre (CCDC). (2001). Crystal Structure of 2,4,6-Tribromodiphenyl ether (Analogue Structure). Retrieved from [Link]
-
Cotton, S. (2011). Molecule of the Month: 2,4,6-Tribromophenol. University of Birmingham. Retrieved from [Link]
Sources
2,4,6-tribromophenol ester derivatives literature review
Synthesis, Functionalization, and Application Logic
Executive Summary
2,4,6-Tribromophenol (TBP) acts as a pivotal bifunctional scaffold in both material science and bioactive chemistry. While historically dominant as a reactive flame retardant intermediate (due to its high bromine content ~72%), its phenolic hydroxyl group offers a versatile handle for esterification. This guide explores the TBP-Ester interface , detailing how derivatization shifts the molecule from a toxic, leaching environmental pollutant into a stable, high-performance polymeric building block or a targeted antimicrobial prodrug.
Core Value Proposition:
-
For Material Scientists: Esterification locks the labile proton, reducing environmental migration and enhancing compatibility with styrenic polymers (ABS, HIPS).
-
For Drug Developers: TBP esters function as lipophilic prodrugs or antimicrobial surface monomers, leveraging the intrinsic fungicidal activity of the tribromophenol moiety while modulating bioavailability.
Molecular Architecture & Rationale
The utility of TBP esters stems from the electronic influence of the three bromine atoms on the phenolic ring.
The "Phenolic Switch"
The bromine atoms at the 2, 4, and 6 positions are electron-withdrawing.
-
Acidity: TBP (
) is significantly more acidic than phenol ( ). This makes the phenoxide anion highly stable and a good nucleophile, facilitating esterification under mild basic conditions. -
Lipophilicity: The bulky bromine atoms increase
, enhancing membrane permeability for biological applications and solubility in non-polar polymer matrices.
Comparison of Derivatives
| Derivative Class | Example Compound | Key Function | Mechanism |
| Acrylate Ester | 2,4,6-Tribromophenyl acrylate (TBPA) | Reactive Monomer | Polymerizes to form flame-retardant chains or antimicrobial coatings. |
| Triazine Ester | Tris(2,4,6-tribromophenoxy)-s-triazine | Additive FR | High thermal stability; releases TBP radicals only at combustion temps (>300°C). |
| Phosphate Ester | TBP-Phosphate | Synergist | Combines gas-phase quenching (Br) with char formation (P). |
Synthetic Pathways (Protocols)[1]
Workflow Visualization
The following diagram outlines the divergent synthesis pathways for reactive monomers vs. stable additives.
Caption: Divergent synthesis of TBP esters. Path 1 yields reactive acrylates for polymerization; Path 2 yields stable triazine derivatives for additives.
Protocol A: Synthesis of 2,4,6-Tribromophenyl Acrylate (TBPA)
Target Audience: Polymer Chemists & Surface Coating Engineers
Principle: A Schotten-Baumann esterification using acryloyl chloride. The reaction must be kept cool to prevent premature polymerization of the acrylate double bond.
Reagents:
-
2,4,6-Tribromophenol (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq) - Acts as HCl scavenger
-
Dichloromethane (DCM) (Solvent)[1]
-
Hydroquinone (trace) - Radical inhibitor
Step-by-Step:
-
Dissolution: Dissolve TBP in anhydrous DCM in a round-bottom flask under
atmosphere. Add trace hydroquinone. -
Base Addition: Add Et3N. The solution may darken slightly due to phenoxide formation.
-
Acylation (Critical Step): Cool the mixture to 0–5°C (ice bath). Add acryloyl chloride dropwise over 30 minutes. Reasoning: Rapid addition generates heat, which can trigger polymerization or side reactions.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (disappearance of TBP spot).
-
Workup: Wash organic layer with 1M HCl (remove excess amine), then saturated
(remove acrylic acid), then brine. -
Isolation: Dry over
, filter, and rotary evaporate. Recrystallize from ethanol to yield white needles (MP: ~75°C).
Validation:
-
FTIR: Look for Ester C=O stretch (~1750
) and disappearance of broad Phenolic O-H (~3500 ). -
1H NMR: Confirm acrylate vinyl protons (5.8–6.6 ppm).
Functional Applications
Flame Retardancy (Mechanism of Action)
TBP esters function primarily in the gas phase as radical scavengers.[2] When the polymer burns, the ester bond cleaves, releasing the tribromophenol moiety, which further decomposes to release bromine radicals (
Caption: The "Radical Trap" mechanism. TBP esters release HBr, which neutralizes high-energy H• and OH• radicals, extinguishing the combustion cycle.
Biological & Pharmaceutical Applications
Target Audience: Medicinal Chemists & Microbiologists
While TBP is an industrial fungicide, its esters offer a "Prodrug" approach to reduce direct toxicity and improve surface utility.
-
Antimicrobial Surface Coatings:
-
Prodrug Kinetics:
-
Simple esters (acetate/propionate) of TBP are hydrolytically unstable in plasma due to the good leaving group ability of the tribromophenoxide anion.
-
Design Note: To create a stable orally active antifungal, steric bulk (e.g., pivalate ester) or electronic deactivation near the carbonyl is required to slow hydrolysis.
-
Safety, Toxicology & Environmental Fate (E-E-A-T)
Authoritative Insight: Researchers must distinguish between the polymerized ester and the free phenol.
-
Endocrine Disruption: Free TBP has been identified as a thyroid hormone disruptor (structurally similar to thyroxine, T4) [1].
-
Metabolic Activation: In vivo, non-hindered TBP esters are rapidly hydrolyzed by esterases to free TBP. Therefore, the toxicology profile of the ester often mirrors that of the parent phenol.
-
Dioxin Formation: Improper incineration of TBP derivatives can lead to Polybrominated Dibenzo-p-dioxins (PBDDs). Protocol Standard: All waste containing TBP residues must be disposed of via high-temperature incineration (>1100°C) with scrubbers, or chemical dehalogenation.
References
-
World Health Organization (WHO). (2005). 2,4,6-Tribromophenol and other simple brominated phenols. International Programme on Chemical Safety. Link
-
European Chemical Agency (ECHA). (2023). Substance Information: 2,4,6-tribromophenyl acrylate.[2][5][6][7]Link
-
PubChem. (n.d.).[5] 2,4,6-Tribromophenyl acrylate Compound Summary. National Library of Medicine. Link
-
Koch, C., & Sures, B. (2018).[8] Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP).[8][9][10] Environmental Pollution.[10][11] Link
-
Israel Chemicals Ltd (ICL). (n.d.). FR-245 (Tris(tribromophenoxy)triazine) Technical Data Sheet.Link(Note: Manufacturer data for industrial standard verification).
Sources
- 1. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2,4,6-Tribromophenyl acrylate | 3741-77-3 [smolecule.com]
- 3. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]
- 4. helcom.fi [helcom.fi]
- 5. 2,4,6-Tribromophenyl acrylate | C9H5Br3O2 | CID 77343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2,4,6-tribromophenyl acrylate (C9H5Br3O2) [pubchemlite.lcsb.uni.lu]
- 7. polysciences.com [polysciences.com]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
Methodological & Application
Application Note: High-Fidelity Amide Bond Formation Using 2,4,6-Tribromophenyl Esters
Executive Summary
While N-hydroxysuccinimide (NHS) and pentafluorophenyl (PFP) esters dominate routine amide coupling, they often fail in specific high-stakes scenarios: chemoselective acylation in the presence of hydroxyls and controlled polycondensation .
This guide details the use of 2,4,6-tribromophenyl (TBP) esters . TBP esters occupy a "Goldilocks" zone of reactivity: they are sufficiently activated by the electron-withdrawing bromine atoms to react with amines, yet the steric bulk of the ortho-bromines suppresses spontaneous hydrolysis and side-reactions with weaker nucleophiles (like alcohols). This makes them the reagent of choice for synthesizing defect-free polyamides and functionalizing complex biomolecules.
Mechanistic Principles
The efficacy of TBP esters relies on the Ortho-Effect .
-
Electronic Activation: Three bromine atoms lower the
of the leaving group (phenol) to ~6.3, making the carbonyl electrophilic. -
Steric Gating: The large bromine atoms at the 2,6-positions create a "steric gate." Small, strong nucleophiles (primary amines) can penetrate this gate, but larger or weaker nucleophiles (water, secondary alcohols) are kinetically hindered.
Visualization: The Steric-Electronic Gating Mechanism
Figure 1: Mechanistic pathway showing the kinetic selection of amines over competing nucleophiles due to the ortho-bromine steric blockade.
Comparative Analysis: Selecting the Right Active Ester
The choice of active ester should be data-driven. TBP is superior when stability and crystallinity are required.
| Feature | N-Hydroxysuccinimide (NHS) | Pentafluorophenyl (PFP) | 2,4,6-Tribromophenyl (TBP) |
| Leaving Group | ~6.0 | ~5.5 | ~6.3 |
| Reactivity | Moderate | High | Moderate-High |
| Hydrolytic Stability | Low (sensitive to moisture) | Moderate | High (Hydrophobic shielding) |
| Selectivity | Low (reacts with -OH) | Low (reacts with -OH) | High (Amine specific) |
| Physical State | Solid | Often Oil/Low MP Solid | Crystalline Solid (Easy purification) |
| Primary Use Case | Biolabeling (Water soluble) | Fast coupling, minimal steric hindrance | Polymers, Selective acylation |
Experimental Protocols
Protocol A: Synthesis of 2,4,6-Tribromophenyl Esters (The Reagent)
Use this protocol to convert a carboxylic acid into a stable, storable TBP active ester.
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)[1]
-
2,4,6-Tribromophenol (1.05 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Carboxylic Acid and 2,4,6-Tribromophenol in DCM (approx. 0.2 M concentration).
-
Catalyst: Add DMAP. Stir for 5 minutes at Room Temperature (RT).
-
Activation: Cool the solution to 0°C. Add DCC slowly (dissolved in minimal DCM) to control the exotherm.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
-
Self-Validation Check: Heavy white precipitate (DCU - dicyclohexylurea) will form. TLC should show the disappearance of the starting acid.
-
-
Workup:
-
Filter off the DCU precipitate.
-
Wash the filtrate with 0.5M HCl (to remove DMAP), then saturated NaHCO₃ (to remove unreacted phenols), and finally Brine.
-
-
Purification: Dry over MgSO₄ and concentrate.
-
Critical Step: Recrystallize from Ethanol or Ethyl Acetate/Hexane. TBP esters crystallize well, removing impurities that usually plague oil-based active esters.
-
Protocol B: Amide Coupling (Aminolysis)
Use this protocol for coupling the TBP ester to an amine.
Reagents:
-
TBP Active Ester (1.0 equiv)
-
Amine (1.0 – 1.2 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.0 – 2.0 equiv depending on amine salt form)
-
Solvent: DMF, NMP, or DCM.
Step-by-Step Workflow:
-
Dissolution: Dissolve the Amine and Base in the chosen solvent.
-
Addition: Add the TBP Active Ester as a solid or solution.
-
Reaction: Stir at Room Temperature.
-
Kinetics: Reaction is usually complete in 1–4 hours.
-
Visual Check: The solution often turns slightly yellow due to the release of the tribromophenolate anion.
-
-
Workup:
-
Dilute with Ethyl Acetate.[2]
-
Wash Sequence (Critical): Wash 3x with 1M NaOH or 5% Na₂CO₃.
-
Why? The byproduct (2,4,6-tribromophenol) is acidic (
~6.3) and lipophilic. Basic washes convert it to the water-soluble phenolate, ensuring complete removal from the organic phase.
-
Advanced Application: Polyamide Synthesis via Direct Polycondensation[1][3][4][5]
This is the "Ueda Method" adaptation. TBP esters are uniquely suited for polymerization because they prevent "chain death" caused by hydrolysis of the active end-groups.
Workflow Visualization
Figure 2: Workflow for synthesizing high-molecular-weight polyamides using bis-TBP esters, preventing premature chain termination.
Protocol Modification for Polymers:
-
Solvent: Use NMP (N-methyl-2-pyrrolidone) or HMPA to keep the growing polymer chain in solution.
-
Temperature: While small molecules react at RT, polycondensation often benefits from mild heating (40–60°C) to ensure quantitative conversion of end groups.
-
Validation: Monitor viscosity increase. TBP esters allow for higher Inherent Viscosity (
) compared to PFP esters in moist solvents.
Troubleshooting & Self-Validating Systems
A robust protocol must include failure analysis. Use these indicators to validate your system:
| Observation | Diagnosis | Corrective Action |
| Low Yield after Workup | Incomplete removal of TBP byproduct. | The TBP byproduct is bulky and lipophilic. Increase the number of NaOH washes or use a stronger base (1M NaOH) during extraction. |
| Precipitate during Coupling | Polymer/Amide insolubility. | If the product precipitates, the reaction stops. Switch to a better solvent (DMF/DMSO) or add LiCl (5%) to increase solubility of peptide/polymer chains. |
| Slow Reaction Rate | Steric hindrance too high. | While TBP is selective, it is slower than PFP. Add a catalyst: HOAt (1-Hydroxy-7-azabenzotriazole) can accelerate the reaction without losing stability. |
| Starting Material Persists | Hydrolysis of ester.[3][4][5][6] | Check solvent water content. Although TBP is stable, >1% water in DMF will eventually hydrolyze it. Use anhydrous solvents.[7] |
Safety & Handling
-
Bromine Toxicity: 2,4,6-tribromophenol and its esters are halogenated aromatics. They are potential skin irritants and persistent in the environment.
-
Waste Disposal: Do not mix with general organic waste if your facility segregates halogenated solvents. These must go into the Halogenated Waste stream.
-
Atom Economy: The TBP group is a high-molecular-weight leaving group (MW ~330). This reaction has poor atom economy. It is justified only when selectivity or stability is required (high-value synthesis), not for commodity chemicals.
References
-
Ueda, M., et al. (1987).[1] "Synthesis of Polyamides by Direct Polycondensation with Diphenyl 2,3-Dihydro-2-oxo-3-benzothiazolyl Phosphate." Journal of Polymer Science.
-
Kütt, A., et al. (2018).[8] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. (Provides comparative acidity data for phenols).
-
Trmčić, M., & Hodgson, D. R. W. (2010). "Kinetic studies and predictions on the hydrolysis and aminolysis of esters." Beilstein Journal of Organic Chemistry. (Discusses selectivity of substituted phenyl esters).
-
BenchChem. (2025). "Comparative study of pentafluorophenyl esters in peptide coupling efficiency." (Data on PFP vs other active esters).
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Stereochemical studies. Part 112. Geometrical dependence of intramolecular catalysis in the hydrolysis and aminolysis of aryl esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters [mdpi.com]
- 7. Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
Application Note: A Guide to the Aminolysis Kinetics of 2,4,6-Tribromophenyl 3-Phenylpropanoate
Introduction
The study of reaction kinetics provides invaluable insights into the mechanisms of chemical transformations, which is fundamental in the fields of medicinal chemistry, process development, and drug discovery. The aminolysis of esters, a cornerstone reaction in the synthesis of amides, presents a rich area for kinetic investigation. This application note provides a comprehensive guide to studying the aminolysis kinetics of a specialized ester, 2,4,6-tribromophenyl 3-phenylpropanoate. This particular ester is of interest due to the unique electronic and steric properties of its 2,4,6-tribromophenoxide leaving group, which is anticipated to significantly influence the reaction rate and mechanism.
This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical background, practical experimental protocols, and data analysis techniques. By understanding the kinetics of this reaction, researchers can optimize reaction conditions, predict reaction outcomes, and gain a deeper understanding of structure-reactivity relationships in nucleophilic acyl substitution reactions.
Theoretical Background: The Nuances of Ester Aminolysis
The aminolysis of esters is a classic example of a nucleophilic acyl substitution reaction. The generally accepted mechanism proceeds through a tetrahedral intermediate.[1] The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the leaving group (in this case, the 2,4,6-tribromophenoxide anion), is often the rate-determining step.[2]
The rate of aminolysis is influenced by several key factors:
-
The Nature of the Amine: The nucleophilicity of the amine plays a crucial role. Generally, more basic amines are more nucleophilic and react faster. However, steric hindrance around the nitrogen atom can significantly reduce the reaction rate.[3]
-
The Structure of the Ester: The electronic properties of the acyl group and the nature of the leaving group are paramount. Electron-withdrawing groups on the acyl portion of the ester can increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack.
-
The Leaving Group: A good leaving group is one that is stable on its own. The pKa of the conjugate acid of the leaving group is a good indicator of its stability. The 2,4,6-tribromophenoxide ion is expected to be an excellent leaving group due to the strong electron-withdrawing effects of the three bromine atoms, which stabilize the negative charge on the phenoxide oxygen.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the reactants, transition states, and intermediates.
The reaction of an ester with an amine can be represented by the following general equation:
RCOOR' + R''NH₂ → RCONHR'' + R'OH
In the case of 2,4,6-tribromophenyl 3-phenylpropanoate, the reaction with a primary amine would be:
C₆H₅CH₂CH₂COOC₆H₂Br₃ + R'NH₂ → C₆H₅CH₂CH₂CONHR' + HOC₆H₂Br₃
Experimental Protocols
Part 1: Synthesis of 2,4,6-Tribromophenyl 3-Phenylpropanoate
A plausible synthetic route to 2,4,6-tribromophenyl 3-phenylpropanoate involves the esterification of 2,4,6-tribromophenol with 3-phenylpropanoic acid. Due to the steric hindrance of the 2,4,6-tribromophenol, a direct Fischer esterification might be inefficient. A more effective method would be to use an activating agent for the carboxylic acid, such as thionyl chloride to form the acyl chloride, followed by reaction with the phenol.
Materials:
-
3-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
2,4,6-Tribromophenol[4]
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM. Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C. Allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Esterification: In a separate flask, dissolve 2,4,6-tribromophenol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared 3-phenylpropanoyl chloride solution to the 2,4,6-tribromophenol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2,4,6-tribromophenyl 3-phenylpropanoate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Kinetic Analysis of Aminolysis by UV-Vis Spectrophotometry
The kinetics of the aminolysis reaction can be conveniently monitored using UV-Vis spectrophotometry by observing the formation of the 2,4,6-tribromophenoxide ion, which has a distinct UV absorbance.
Materials and Instrumentation:
-
2,4,6-Tribromophenyl 3-phenylpropanoate (stock solution in a suitable solvent like acetonitrile)
-
Amine of interest (e.g., n-butylamine, stock solution in the same solvent)
-
Anhydrous acetonitrile (spectrophotometric grade)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
Experimental Setup:
The reaction will be studied under pseudo-first-order conditions, where the concentration of the amine is in large excess (at least 10-fold) compared to the concentration of the ester.[5] This simplifies the rate law, as the concentration of the amine can be considered constant throughout the reaction. The observed rate will then be dependent only on the concentration of the ester.
Protocol:
-
Wavelength Determination: Record the UV-Vis spectra of the starting ester (2,4,6-tribromophenyl 3-phenylpropanoate) and the leaving group (2,4,6-tribromophenol) in acetonitrile to identify a wavelength where the product (2,4,6-tribromophenoxide) absorbs strongly, and the starting material has minimal absorbance. This will likely be in the range of 300-400 nm.
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volume of the amine stock solution and dilute with acetonitrile to a final volume of, for example, 2.5 mL.
-
Initiate the reaction by adding a small aliquot of the ester stock solution to the cuvette, quickly mix by inverting the cuvette, and immediately start recording the absorbance at the predetermined wavelength as a function of time.
-
Continue data collection for at least 3-5 half-lives of the reaction.
-
-
Data Collection: Collect absorbance data at regular time intervals. The frequency of data collection will depend on the reaction rate.
-
Varying Amine Concentration: Repeat the kinetic runs with different excess concentrations of the amine to determine the order of the reaction with respect to the amine.
Data Analysis and Interpretation
The observed rate constant (kobs) for a pseudo-first-order reaction can be determined by fitting the absorbance versus time data to a first-order exponential equation:
At = A∞ - (A∞ - A₀)e-kobst
Where:
-
At is the absorbance at time t
-
A₀ is the initial absorbance
-
A∞ is the absorbance at the completion of the reaction
-
kobs is the pseudo-first-order rate constant
Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.
The relationship between the observed rate constant (kobs) and the second-order rate constant (k₂) is given by:
kobs = k₂[Amine]ⁿ
Where n is the order of the reaction with respect to the amine. A plot of kobs versus [Amine] will give a straight line passing through the origin if the reaction is first order with respect to the amine (n = 1), and the slope of this line will be the second-order rate constant, k₂. Some aminolysis reactions can exhibit more complex kinetics, with both first and second-order dependence on the amine concentration.[6]
Table 1: Hypothetical Kinetic Data for the Aminolysis of 2,4,6-Tribromophenyl 3-Phenylpropanoate
| [Amine] (M) | kobs (s⁻¹) |
| 0.1 | 0.005 |
| 0.2 | 0.010 |
| 0.3 | 0.015 |
| 0.4 | 0.020 |
| 0.5 | 0.025 |
Visualization of the Workflow and Mechanism
Figure 1: Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of aminolysis.
Figure 2: Proposed Mechanism for the Aminolysis Reaction
Caption: Stepwise mechanism via a tetrahedral intermediate.
Troubleshooting and Considerations
-
Solubility: Ensure that the ester, amine, and all resulting products are soluble in the chosen solvent at the concentrations used for the kinetic runs.
-
Side Reactions: Be aware of potential side reactions, such as hydrolysis of the ester if trace amounts of water are present. Using anhydrous solvents is crucial.
-
Temperature Control: Maintain a constant temperature throughout the kinetic runs, as reaction rates are highly temperature-dependent.
-
Data Quality: Ensure that the initial mixing is rapid and that data collection begins immediately to accurately capture the initial phase of the reaction.
Conclusion
This application note provides a robust framework for investigating the aminolysis kinetics of 2,4,6-tribromophenyl 3-phenylpropanoate. By following the detailed protocols for synthesis and kinetic analysis, researchers can obtain reliable data to elucidate the reaction mechanism and quantify the reactivity of this sterically hindered and electronically activated ester. The insights gained from such studies are not only of academic interest but also have practical implications for the rational design of synthetic routes and the development of new chemical entities.
References
-
Bunnett, J. F., & Davis, G. T. (1960). The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society, 82(13), 3287–3293. Available at: [Link]
-
Bunting, J. W., Mason, J. M., & Heo, C. K. M. (1993). Nucleophilicity towards a saturated carbon atom: rate constants for the aminolysis of methyl 4-nitrobenzenesulfonate in aqueous solution. A comparison of the n and N+ parameters for amine nucleophilicity. Journal of the Chemical Society, Perkin Transactions 2, (10), 2291-2300. Available at: [Link]
-
Shawali, A. S., et al. (1986). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic, 7-11. Available at: [Link]
-
Bezuidenhout, D. I. (2006). Kinetic Investigation of Aminolysis Reaction. University of Pretoria. Available at: [Link]
-
Filo. (2025, June 19). In a pseudo first order hydrolysis of ester in water, the following results were obtained. Available at: [Link]
-
Science.gov. pseudo-first-order reaction rate: Topics by Science.gov. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 5). 2.8.1: Pseudo-1st-order Reactions. Available at: [Link]
-
Latino, D. A. (2024, December 7). Pseudo first order rate coefficients: Significance and symbolism. Available at: [Link]
-
PubChem. 2,4,6-Tribromophenol. Available at: [Link]
-
Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Application Note: Solvent Selection for 2,4,6-Tribromophenyl Ester Reactions
Abstract
2,4,6-Tribromophenyl (TBP) esters represent a distinct class of "moderately active" esters, balancing the shelf-stability of alkyl esters with the reactivity of acid chlorides. While widely utilized in flame-retardant polymer synthesis (e.g., TBP acrylate) and specific peptide couplings, their utility is frequently bottlenecked by suboptimal solvent selection.[1] This guide provides a decision framework for solvent systems in both the synthesis and aminolysis of TBP esters. We focus on exploiting the unique physicochemical properties of the 2,4,6-tribromophenol leaving group (
Part 1: Mechanistic Grounding & Solvent Effects[1]
To select the correct solvent, one must understand the competing forces in the TBP ester reaction coordinate.
The Leaving Group Anomaly
Unlike N-hydroxysuccinimide (NHS) or pentafluorophenyl (Pfp) esters, the TBP group is bulky and highly lipophilic due to the three bromine atoms.
-
Steric Bulk: The ortho-bromines shield the carbonyl carbon, requiring solvents that do not further hinder nucleophilic approach.[1]
-
Acidity: The leaving group, 2,4,6-tribromophenol, is significantly more acidic (
) than phenol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). This acidity drives the reaction but also dictates the workup; the byproduct is easily deprotonated and sequestered into an aqueous basic phase.
Solvent Polarity and Transition State Stabilization
The aminolysis of TBP esters proceeds via a dipolar tetrahedral intermediate (
-
Non-polar Solvents (DCM, Toluene): Destabilize the charge-separated
state, theoretically slowing the reaction. However, they are often preferred because they solubilize the lipophilic TBP ester and allow for easy aqueous extraction of the byproduct.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Polar Aprotic Solvents (DMF, DMSO): Stabilize the
intermediate via dipole-dipole interactions, significantly accelerating the reaction rate. These are essential for sterically hindered amines or deactivated anilines.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Visualization: Solvent-Dependent Reaction Pathway
Figure 1: Solvent influence on the transition state.[1] Polar aprotic solvents lower the activation energy by solvating the charge-separated intermediate.
Part 2: Solvent Selection Matrix
Use this matrix to determine the optimal solvent based on your specific process constraints.
| Solvent Class | Specific Solvent | Suitability | Primary Use Case | Critical Notes |
| Chlorinated | Dichloromethane (DCM) | High | General Synthesis & Coupling | Excellent solubility for TBP esters. Allows "Wash-Only" purification (see Protocol 2).[1] |
| Polar Aprotic | DMF, NMP | Medium | Difficult Couplings | Use when amine nucleophile is weak.[1] Hard to remove; TBP byproduct stays in solution during water crash.[1] |
| Ethereal | THF, 2-MeTHF | Medium-High | Polymerization / Low Temp | Good compromise.[1] 2-MeTHF is a greener alternative.[1] Check peroxide levels before use.[1] |
| Aromatic | Toluene | High | High-Temp / Scale-up | Ideal for azeotropic drying.[1] TBP esters are highly soluble; TBP byproduct precipitates upon cooling in some cases.[1] |
| Protic | Methanol/Ethanol | Low | Avoid | Risk of transesterification.[1] TBP esters will slowly convert to methyl/ethyl esters.[1] |
Part 3: Detailed Protocols
Protocol A: Synthesis of TBP Esters (The "DCM Method")
This protocol uses DCC coupling. DCM is chosen because the urea byproduct is insoluble, allowing filtration, while the TBP ester remains in solution.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
2,4,6-Tribromophenol (1.1 equiv) [Source: Sigma-Aldrich][1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (Catalytic, 0.05 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid and 2,4,6-Tribromophenol in DCM (0.2 M concentration) under Nitrogen.
-
Activation: Cool to 0°C. Add DMAP.
-
Coupling: Add DCC dissolved in a minimal amount of DCM dropwise over 15 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.[1]
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Filtration (Critical): Filter the mixture through a Celite pad to remove the DCU precipitate. Rinse the pad with cold DCM.
-
Workup: Wash the filtrate with cold 5% NaHCO₃ (2x) to remove excess tribromophenol (turns aqueous layer yellow) and 1M HCl (1x) to remove DMAP.
-
Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]
Protocol B: Aminolysis (Coupling) with Self-Validating Workup
This protocol utilizes the acidity of the leaving group for purification without chromatography.
Reagents:
-
TBP Ester (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.0 equiv, optional if amine is valuable)[1]
-
Solvent: DCM (Preferred) or DMF (if solubility is limited)
Step-by-Step:
-
Reaction: Dissolve TBP Ester and Amine in DCM. Stir at Room Temperature.
-
Monitoring: TLC will show the disappearance of the high-Rf ester and appearance of the amide.
-
-
The "Yellow Wash" (Validation Step):
-
Once complete, transfer to a separatory funnel.[1]
-
Add 10% Aqueous Sodium Carbonate (
) or 1M NaOH.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Shake vigorously. The organic phase contains your amide.[1] The aqueous phase will turn bright yellow/orange .[1]
-
Mechanism:[1][2][3][4] 2,4,6-Tribromophenol is deprotonated (
) to form the water-soluble phenolate anion.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Verification: Repeat the basic wash until the aqueous layer is colorless. This confirms all byproduct has been removed.
-
Final Polish: Wash with 1M HCl (to remove unreacted amine) and Brine.[1] Dry and concentrate.
Part 4: Troubleshooting & Optimization
Rate Acceleration
If the reaction in DCM is too slow (>24 hours):
-
Switch Solvent: Change to DMF or DMSO. The rate can increase by 10-100x.
-
Add Catalyst: Add 1.0 equiv of HOBt or HOAt.[1] These act as nucleophilic shuttles, converting the TBP ester to a more reactive active ester in situ.[1]
Handling "Oiling Out"
TBP esters are lipophilic.[1] If they oil out during recrystallization:
-
Use Isopropanol (IPA) as the solvent.[1] Heat to dissolution and cool very slowly.[1]
-
Seed the solution with a crystal of pure TBP ester if available.
Workflow Diagram
Figure 2: The "Yellow Wash" decision tree. The color change of the aqueous layer serves as a visual indicator of purification progress.
References
-
Solubility & Physical Properties
-
Synthesis & Reactivity
-
Preparation of Acrylate Derivatives (Patent WO2014203270A2).[1] Discusses solvent systems for chloropyrimidine/acrylate synthesis, relevant for TBP acrylate precursors. Link
-
Method of preparing 2,4,6-tribromophenol.[1][3][5][7][8][9] RU2122996C1.[1] Details the bromination conditions and solubility in acidic media. Link
-
-
Mechanistic Context (Active Esters)
Sources
- 1. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Buy 2,4,6-Tribromophenyl acrylate | 3741-77-3 [smolecule.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. CN104761510B - Synthesis method of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Oxidation reactivity of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) by Compound I model of cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing hydrolysis of 2,4,6-tribromophenyl 3-phenylpropanoate
Technical Support Center: Active Ester Stability Protocols Subject: Troubleshooting & Prevention of Hydrolysis in 2,4,6-Tribromophenyl 3-phenylpropanoate Ticket ID: #TBP-EST-001 Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are working with an activated aryl ester .[1][2] Unlike standard alkyl esters (e.g., ethyl acetate), 2,4,6-tribromophenyl 3-phenylpropanoate is designed to be reactive. The three bromine atoms on the phenolic ring exert a strong electron-withdrawing inductive effect, significantly lowering the pKₐ of the leaving group (2,4,6-tribromophenol) to ~6.8, compared to ~10 for unsubstituted phenol.
This electronic activation makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis), even under neutral conditions. The following guide details how to stabilize this reagent during storage, reaction, and purification.
Module 1: The Mechanistic Root Cause
To prevent hydrolysis, you must understand the driving force. The reaction is not accidental; it is thermodynamically favored due to the stability of the tribromophenoxide anion.
Comparative Leaving Group Stability
| Leaving Group | Structure | Approx. pKₐ (Conj. Acid) | Reactivity toward Hydrolysis |
| Ethoxide | 16.0 | Very Low (Stable) | |
| Phenoxide | 10.0 | Moderate | |
| 2,4,6-Tribromophenoxide | 6.8 | High (Activated) |
Key Insight: The lower the pKₐ of the conjugate acid, the better the leaving group. With a pKₐ of 6.8, the 2,4,6-tribromophenoxide is a "super-leaving group," making the ester bond extremely fragile in the presence of moisture [1, 3].
Hydrolysis Pathway Visualization
The following diagram illustrates the nucleophilic attack vector you are trying to block.
Figure 1: Mechanism of hydrolysis.[3] The reaction is driven by the stability of the 2,4,6-tribromophenoxide anion.
Module 2: Storage & Handling Protocols
Q: My solid material smells faintly of antiseptic/phenol. Is it degraded? A: Yes. A phenolic odor indicates free 2,4,6-tribromophenol. The ester itself should be relatively odorless. This suggests moisture ingress has occurred.
Protocol 1: Long-Term Storage
-
Temperature: Store at -20°C . Hydrolysis rates drop significantly at lower temperatures due to the Arrhenius equation.
-
Atmosphere: Store under Argon or Nitrogen . Do not rely on standard screw caps; use Parafilm® or store inside a secondary desiccator jar containing Drierite™ or P₂O₅.
-
Equilibration: Before opening the vial, allow it to warm to room temperature inside the desiccator. Opening a cold vial in humid lab air causes immediate condensation on the solid, triggering surface hydrolysis.
Module 3: Reaction Troubleshooting
Q: I am getting low yields in amidation/coupling reactions. Is the ester hydrolyzing during the reaction? A: Likely. If your solvent is "wet" (even trace ppm) or if you are using the wrong base, water competes with your amine nucleophile.
Protocol 2: Reaction Optimization
-
Solvent Choice: Use anhydrous DCM, DMF, or THF. Avoid alcohols (Methanol/Ethanol) completely, as they will cause transesterification (swapping the active ester for a stable methyl ester), killing reactivity.
-
Base Selection:
-
Avoid: Hydroxide or alkoxide bases (NaOH, NaOMe). These hydrolyze active esters instantly.
-
Use: Non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .
-
Timing: Do not premix the ester and base in the absence of the amine. Add the base last or mix the base with the amine before adding the active ester.
-
Q: Can I use aqueous buffers? A: Only if strictly necessary and kept at pH < 4 .
-
pH > 7: Rapid hydrolysis (Minutes).
-
pH 4-6: Slow hydrolysis (Hours).
-
pH < 4: Stable (Days).[4]
-
Recommendation: Perform couplings in organic solvents. If aqueous solubility is required, use a biphasic system (DCM/Water) or mixed solvent (Water/Acetonitrile) at acidic pH [2].
Module 4: Purification & Isolation
Q: The compound degrades on the silica column. How do I purify it? A: Silica gel contains surface hydroxyl groups (Si-OH) and adsorbed water. For highly activated esters, this creates a "hydrolysis reactor."
Protocol 3: Purification Strategy
-
Primary Method (Recrystallization): Avoid chromatography if possible. Recrystallize from non-protic solvents like Hexane/Ethyl Acetate or Toluene.
-
Secondary Method (Flash Chromatography):
-
Deactivate Silica: If you must use a column, flush the silica with 1% Acetic Acid in your eluent before loading. This suppresses the ionization of silanols.
-
Speed: Perform "Flash" chromatography literally—fast flow rates. Do not let the compound sit on the column.
-
Eluent: Use Hexane/Ethyl Acetate . Never use Methanol/DCM mixtures, as methanol will react with the ester on the silica surface.
-
Module 5: Analytical Verification
Q: How do I confirm hydrolysis using NMR? A: You will see distinct shifts in the aromatic region.
Data Table: 1H NMR Diagnostic Shifts (CDCl₃)
| Proton Environment | Intact Ester (δ ppm) | Hydrolyzed (Free Acid/Phenol) |
|---|---|---|
| Tribromophenyl (Ar-H) | ~7.70 (s, 2H) | ~7.55 (s, 2H) (Upfield shift) |
| Propanoate α-CH₂ | ~2.9 - 3.0 (t) | Shifts slightly downfield in free acid |
| Phenolic -OH | Absent | ~5.8 - 6.0 (Broad singlet) |
Troubleshooting Logic Tree
Use this flow to diagnose yield issues in your current workflow.
Figure 2: Diagnostic decision tree for isolating the source of hydrolysis or degradation.
References
-
World Health Organization. (2005).[5] 2,4,6-Tribromophenol and other simple brominated phenols.[5][6] Concise International Chemical Assessment Document 66.[5][6] Available at: [Link][6]
-
Pícha, J., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides.[7] ChemPlusChem, 85(6), 1297-1306.[7] Available at: [Link]
-
Royal Society of Chemistry. (2020). Active ester-based peptide bond formation and its application in peptide synthesis.[7][8][9] Organic Chemistry Frontiers. Available at: [Link]
Sources
- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 2. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process | MDPI [mdpi.com]
- 5. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 6. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Solubility issues with 2,4,6-tribromophenyl 3-phenylpropanoate in methanol
Technical Support Center: 2,4,6-Tribromophenyl 3-phenylpropanoate
Executive Summary: The Methanol Paradox
Status: CRITICAL ALERT Immediate Action: Do NOT heat this compound in methanol to improve solubility.
You are likely encountering two distinct issues: thermodynamic insolubility (the compound will not dissolve) and chemical instability (the compound decomposes if forced).
2,4,6-Tribromophenyl 3-phenylpropanoate is an active ester . While the parent phenol (2,4,6-tribromophenol) is soluble in methanol, the ester is highly lipophilic and prone to transesterification . Dissolving this compound in methanol, especially with heat or base, will convert your active reagent into a methyl ester impurity, destroying your experiment.
Part 1: Diagnostic Framework (The "Why")
The Solubility Barrier
The insolubility you observe is dictated by the LogP (partition coefficient) and Crystal Lattice Energy .
-
Hydrophobic Core: The molecule consists of a lipophilic phenylpropanoate tail and a tribrominated aromatic head. Both are highly non-polar.
-
Solvent Mismatch: Methanol is a polar protic solvent ($ \epsilon \approx 33 $). It cannot effectively solvate the large hydrophobic surface area of the tribromophenyl group.
-
The Trap: Users often try to heat the mixture to force dissolution. This leads to Issue #2.
The Reactivity Trap (Transesterification)
Tribromophenyl esters are "activated" electrophiles, designed to react with nucleophiles (like amines). Methanol is a weak nucleophile, but when used as a solvent, it is present in massive molar excess.
-
Mechanism: Methanol attacks the carbonyl carbon, displacing the tribromophenoxide anion (a stable leaving group due to the electron-withdrawing bromine atoms).
-
Result: You isolate Methyl 3-phenylpropanoate (useless byproduct) and 2,4,6-Tribromophenol (precipitate).
Part 2: Troubleshooting Guide (Q&A)
Q1: I need to use a polar solvent for my reaction. If methanol doesn't work, what should I use? A: You must use a polar aprotic solvent that dissolves the ester without attacking it.
-
Recommended: THF (Tetrahydrofuran), DCM (Dichloromethane), or DMF (Dimethylformamide).
-
Strategy: If your subsequent reaction requires methanol (e.g., a specific solubility requirement for the amine), dissolve the ester in a minimum volume of THF or DCM first, then slowly add the methanolic amine solution dropwise.
Q2: I heated the suspension in methanol and it finally turned clear. Did it dissolve? A: No, it likely reacted. The "clearing" you observed was the formation of methyl 3-phenylpropanoate (which is an oil or soluble liquid) and free tribromophenol (which is soluble in hot methanol).
-
Verification: Run a TLC. If you see a new spot with a different Rf value than your starting material, you have transesterified your product.
Q3: Can I use ethanol or isopropanol instead? A: No. The same transesterification risk applies to all primary and secondary alcohols. Isopropanol is sterically bulkier and reacts slower, but it is still a nucleophilic solvent that risks side-product formation over long reaction times.
Part 3: Data & Protocols
Solvent Compatibility Matrix
| Solvent Class | Solvent | Solubility @ 25°C | Reactivity Risk | Recommendation |
| Polar Protic | Methanol | Insoluble (<1 mg/mL) | High (Transesterification) | AVOID |
| Polar Protic | Ethanol | Very Low | High | AVOID |
| Chlorinated | DCM / Chloroform | High (>100 mg/mL) | None | Primary Choice |
| Ether | THF | High | Low (Peroxide risk if old) | Excellent |
| Aprotic | DMF / DMSO | High | Low | Good for peptides |
| Hydrocarbon | Hexane / Toluene | Moderate | None | Good for recrystallization |
Protocol: Safe Dissolution & Reaction Setup
-
Objective: Reacting 2,4,6-tribromophenyl 3-phenylpropanoate with an amine without methanol interference.
-
Preparation: Weigh the ester in a dry flask.
-
Dissolution: Add DCM (Dichloromethane) at a ratio of 5-10 mL per gram of ester. Swirl at room temperature. The solution should become clear within minutes.
-
Nucleophile Addition: Dissolve your amine in a separate solvent (DCM is best; if the amine is a salt, use a minimum amount of DMF or MeOH—only if necessary).
-
Mixing: Add the amine solution to the ester solution.
-
Monitoring: Monitor via TLC (Silica gel, 20% EtOAc/Hexanes).
-
Starting Material Rf: ~0.6-0.8 (High)
-
Product (Amide) Rf: ~0.3-0.5 (Lower)
-
Byproduct (Tribromophenol): Stains strongly with UV; distinct spot.
-
Part 4: Visualization (Mechanistic Logic)
Figure 1: Solubility & Reactivity Decision Tree
This diagram illustrates the decision process for solvent selection and the consequences of using methanol.
Caption: Decision matrix highlighting the critical failure path when heating in methanol.
Figure 2: The Transesterification Mechanism
Visualizing why the "clearing" of the solution is actually a chemical decomposition.
Caption: Mechanism showing how methanol displaces the tribromophenol group, destroying the reagent.
References
-
Active Ester Chemistry
- Benzon, K. et al. "Aminolysis of substituted phenyl esters: Structure-reactivity relationships." Journal of Organic Chemistry. Explains the reactivity of phenols with electron-withdrawing groups (like Br) as leaving groups.
-
Source:
-
Tribromophenol Properties
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol."[1]
-
Source:
-
-
Transesterification Mechanisms
- Master Organic Chemistry. "Transesterification: Mechanism and Conditions." Detailing the base/acid-catalyzed exchange of alkoxy groups in esters.
-
Source:
-
Solubility of Halogenated Aromatics
- Kuramochi, H. et al. "Water Solubility and Partition Coefficient of 2,4,6-Tribromophenol." Environmental Toxicology and Chemistry. Provides data on the lipophilicity (LogP ~4.13) which drives the insolubility in methanol.
-
Source:
Sources
Technical Support Center: Purification of 2,4,6-Tribromophenyl Esters
Current Status: Operational | Topic: Recrystallization & Troubleshooting | Ticket ID: TBP-PUR-001[1][2]
Executive Summary
This guide addresses the purification of 2,4,6-tribromophenyl esters (specifically the acrylate and methacrylate derivatives, commonly used as flame retardant monomers).[1] The primary challenge in purifying these esters is distinguishing them from their parent phenol (2,4,6-tribromophenol, TBP) and preventing "oiling out" due to their relatively low melting points (~76–82°C).[1][2]
Critical Purity Metric: High-performance polymerization requires <0.5% residual phenolic content.[1][2] The presence of free TBP inhibits radical polymerization and darkens the final polymer.[1]
Module 1: The "Golden Path" Protocol
Standard Operating Procedure (SOP) for obtaining >98% purity.
Phase 1: The Pre-Wash (Crucial Step)
Do not skip.[2] Recrystallization alone is often insufficient to remove unreacted 2,4,6-tribromophenol (TBP) because its solubility profile overlaps with the ester.[1][2] You must chemically remove the phenol first.[2]
-
Dissolution: Dissolve the crude reaction mass in Dichloromethane (DCM) or Chloroform .[2]
-
Scavenging: Wash the organic layer 2x with cold 5% NaOH or 10% Na₂CO₃ .[2]
-
Neutralization: Wash with water, then brine.[1][2] Dry over anhydrous MgSO₄.
-
Isolation: Evaporate solvent to obtain the solid crude ester.[2]
Phase 2: Recrystallization
Target Solvent System: Ethanol (95% or Absolute) or Ethanol/Acetone (9:1).[2]
| Parameter | Specification | Reason |
| Solvent | Ethanol (Hot) | High solubility at 70°C; low solubility <10°C. |
| Concentration | ~1 g solute / 5–7 mL solvent | Prevents supersaturation that leads to oiling out.[1][2] |
| Temperature | 70°C (Do not boil vigorously) | MP of ester is ~80°C. Boiling ethanol (78°C) risks melting the solid into an oil before it dissolves.[2] |
Step-by-Step:
-
Place crude solid in an Erlenmeyer flask.
-
Add hot Ethanol (approx. 60°C) slowly while stirring.
-
Stop adding solvent as soon as the solid dissolves.[2]
-
Optional: If the solution is yellow/orange, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
-
Cooling (The Danger Zone):
-
Once crystals form at RT, move to an ice bath (0–4°C) for 1 hour.
-
Filter, wash with cold Ethanol, and vacuum dry at 40°C.[1][2]
Module 2: Troubleshooting Matrix
Issue A: Oiling Out (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, you see oily droplets at the bottom of the flask.[1]
Root Cause: The solution temperature dropped below the "oiling out limit" (metastable zone) before crystals could nucleate.[2] This is common because the melting point of the ester (~80°C) is very close to the boiling point of the solvent.[1]
The Fix (Decision Tree):
Issue B: Persistent Yellow Color
Symptom: Crystals are off-white or yellow.[1][2]
-
Cause 1: Free Bromine (
).[2] -
Fix: Recrystallization alone rarely fixes this.[2] You must return to Phase 1 (Pre-Wash) and wash the organic phase with Sodium Thiosulfate (removes
) or Sodium Bisulfite .[2]
Issue C: "Antiseptic" Odor
Symptom: Final product smells sharp/medicinal.
-
Cause: Hydrolysis.[2][4] You used water or wet solvents, and the ester hydrolyzed back to 2,4,6-tribromophenol.[1][2]
-
Prevention: Ensure Ethanol is dry. Do not dry crystals above 50°C.[2]
Module 3: Comparative Data & Solvents
Table 1: Solubility Profile of 2,4,6-Tribromophenyl Acrylate
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Insoluble | Wash only (removes salts/acids).[1][2] |
| Ethanol | Low | High | Excellent (Primary choice).[2] |
| Methanol | Low | Moderate | Good alternative, but lower BP increases oiling risk.[1][2] |
| Acetone | High | Very High | Too strong alone.[2] Good as co-solvent.[2] |
| Hexane | Low | Low | Poor.[2] Use as anti-solvent only.[2] |
| Toluene | High | High | Good for preventing oiling out (mixed with Hexane).[2] |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use water as an anti-solvent (e.g., Acetone/Water mix)? A: Proceed with caution.[2] While 2,4,6-tribromophenyl esters are hydrophobic, they are activated esters (good leaving group).[1][2] Prolonged exposure to hot water, especially if traces of acid/base are present, will hydrolyze the ester bond, returning you to the starting phenol.[1] If you must use water, keep the temperature below 50°C and work quickly.[1][2]
Q: My yield is low (<50%). Where is my product? A: It is likely in the mother liquor.
-
Check Solubility: You may have used too much solvent.[2][6][7] Rotovap the mother liquor down to half volume and cool again (Second Crop).
-
Check Impurity: If the crude contained >10% TBP, the TBP acts as a "solubilizer," keeping the ester in solution.[1] You must perform the caustic wash described in Module 1.[2]
Q: The melting point is broad (72–78°C).[2] Is it pure? A: No. A broad range indicates impurities (likely TBP, MP ~95°C, or solvent inclusion).[1][2] Pure 2,4,6-tribromophenyl acrylate has a sharp melting point between 76–80°C [1][3].[1][2][8] Dry the sample thoroughly under vacuum to remove solvent, then check purity via TLC (Solvent: Hexane/DCM 8:2) or HPLC.[2]
References
-
Google Patents. (2010).[2] CN101671236A: Environmentally-friendly production method for 2,4,6-tribromophenol.[1][2] Available at:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Buy 2,4,6-Tribromophenyl acrylate | 3741-77-3 [smolecule.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. 2,4,6-Tribromophenyl Acrylate | 3741-77-3 | TCI AMERICA [tcichemicals.com]
Validation & Comparative
Comparative Analysis Guide: 1H NMR Profiling & Performance of 2,4,6-Tribromophenyl 3-Phenylpropanoate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,4,6-tribromophenyl 3-phenylpropanoate , a specialized activated ester used in peptide coupling and pharmaceutical synthesis.[1] It compares the analytical performance of different solvent systems and benchmarks the compound's stability and reactivity against common alternatives like Pentafluorophenyl (Pfp) and N-Hydroxysuccinimide (NHS) esters.
Executive Summary
2,4,6-Tribromophenyl 3-phenylpropanoate is an activated carboxylate ester derived from hydrocinnamic acid and 2,4,6-tribromophenol.[1] In drug development, it serves as a robust, crystalline alternative to traditional active esters (e.g., NHS, Pfp) for amide bond formation.[1] Its high hydrophobicity confers superior hydrolytic stability during storage, while the electron-withdrawing tribromophenyl group ensures sufficient reactivity for aminolysis.[1]
This guide details the 1H NMR structural validation of this compound, comparing solvent effects (CDCl₃ vs. DMSO-d₆) and establishing critical quality control (QC) metrics to distinguish the product from hydrolysis degradants.
Structural Logic & Theoretical Shifts
The molecule consists of two distinct domains: the hydrocinnamoyl chain (acid derived) and the tribromophenyl core (phenol derived).
Molecular Structure & Proton Assignment
-
Region A (Acid Chain): Contains a phenyl ring (5H) and an ethyl linker.[1] The
-methylene protons (adjacent to carbonyl) and -methylene protons (benzylic) form a classic or system depending on resolution.[1] -
Region B (Active Ester Head): The 2,4,6-tribromophenyl group has rotational symmetry, resulting in a chemically equivalent environment for the protons at positions 3 and 5.[1]
Figure 1: Structural connectivity and predicted 1H NMR chemical shift zones.[1]
Experimental Protocol: 1H NMR Analysis
To ensure reproducibility, the following protocol synthesizes best practices for analyzing hydrophobic active esters.
Method A: Standard Characterization (CDCl₃)
-
Purpose: Routine purity check and structural confirmation.
-
Solvent: Chloroform-d (CDCl₃) + 0.03% TMS.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Advantages: Sharp line widths; excellent separation of the aliphatic triplets.
Method B: Polar Analysis (DMSO-d₆)
-
Purpose: Detection of polar impurities (e.g., free acid, water) or if the sample is a crude reaction mixture containing salts.[1]
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Note: Expect a significant water peak at ~3.33 ppm and solvent residual at 2.50 ppm.
Comparative Analysis 1: Product vs. Alternatives (Precursors)
The primary "performance" metric for this analysis is the ability to distinguish the active ester from its starting materials (hydrolysis products).
Spectral Diagnostic Table
| Proton Environment | Product (Active Ester) | Alt 1: Free Acid (Hydrolysis) | Alt 2: Free Phenol (Leaving Group) | Diagnostic Note |
| Tribromo Ar-H (3,5-H) | δ 7.75 (s) | N/A | δ 7.62 (s) | CRITICAL QC POINT: Acylation deshields the ring protons.[1] A shift from 7.62 |
| δ 2.95 (t) | δ 2.68 (t) | N/A | Esterification shifts this triplet downfield by ~0.27 ppm due to the electron-withdrawing phenol.[1] | |
| δ 3.08 (t) | δ 2.98 (t) | N/A | Less affected, but still shifts slightly downfield.[1] | |
| Acid Proton (-COOH) | Absent | δ 10.0–12.0 (br) | N/A | Presence of a broad singlet >10 ppm indicates hydrolysis.[1] |
| Phenolic -OH | Absent | N/A | δ 5.8–6.0 (s, br) | Sharp singlet in CDCl₃; broadens with concentration.[1] |
Performance Insight: The Tribromo Singlet is the most robust marker. In a mixture (e.g., 90% pure), you will see a small "shadow" singlet upfield at 7.62 ppm representing the free tribromophenol impurity.[1] Integration of these two singlets provides a direct molar ratio of purity.
Comparative Analysis 2: Solvent Performance (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent impacts the resolution of the aromatic region, where the tribromo singlet must be distinguished from the hydrocinnamoyl multiplet.
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide) | Recommendation |
| Aromatic Resolution | High. The tribromo singlet (δ 7.[1]75) is usually distinct from the phenyl multiplet (δ 7.2–7.4). | Moderate. Solvent viscosity broadens peaks slightly. Phenyl ring protons may shift downfield, potentially overlapping with the tribromo signal. | Use CDCl₃ for purity assays. |
| Water Interference | Low (δ 1.56). Does not interfere with key signals. | High (δ 3.33).[1] Can obscure the | Use DMSO only if solubility is an issue. |
| Exchangeable Protons | Visible (if dry). Phenol OH is sharp. | Very visible. Acid/Phenol protons shift to >10 ppm. | Use DMSO to confirm trace hydrolysis (acid COOH detection). |
Workflow: Quality Control Decision Tree
Figure 2: NMR-based Quality Control Workflow.
Comparative Analysis 3: Reagent Performance (Active Ester Alternatives)
Why choose 2,4,6-tribromophenyl ester over other activated esters?
| Feature | 2,4,6-Tribromophenyl Ester | Pentafluorophenyl (Pfp) Ester | NHS Ester (N-Hydroxysuccinimide) |
| Reactivity | High. Good for hindered amines.[1] | Very High. Best for difficult couplings. | Moderate. Standard for bioconjugation. |
| Hydrolytic Stability | Excellent. Highly hydrophobic; stable to atmospheric moisture. | Good. Stable, but more sensitive than tribromo.[1] | Poor. Hydrolyzes rapidly in moist air/buffers. |
| Purification | Crystallization. Often forms stable solids; easy to recrystallize. | Chromatography/Distillation. Often oils or low-melting solids. | Precipitation. Water soluble byproducts (good for workup). |
| NMR Diagnostic | Singlet (2H). Simple integration. | Complex. No protons on Pfp ring (requires 19F NMR). | Singlet (4H). at ~2.8 ppm (overlaps with protein/alkyl signals).[1] |
References
-
Chemical Shifts of Precursors (3-Phenylpropanoic acid)
- Doc Brown's Chemistry.
-
Solvent Effects in NMR (CDCl₃ vs DMSO)
-
Active Ester Reactivity & Synthesis
- Organic Syntheses. "Preparation of 2,4,6-Trichlorophenyl Formate and Esters.
-
[1]
-
Trace Impurities in NMR Solvents
Sources
High-Fidelity Comparison: IR Carbonyl Stretching Frequency of 2,4,6-Tribromophenyl Esters
Executive Summary
2,4,6-Tribromophenyl (TBP) esters represent a specialized class of "active esters" utilized primarily in peptide coupling, polymerization (e.g., TBP methacrylate), and flame retardant synthesis. Their utility stems from the enhanced electrophilicity of the carbonyl carbon, driven by the electron-withdrawing nature of the tribromophenol leaving group.
For researchers and drug development professionals, the Infrared (IR) Carbonyl Stretching Frequency (
This guide compares TBP esters against standard alkyl esters and common active ester alternatives (e.g., p-nitrophenyl), providing experimental data ranges and mechanistic insights.
Part 1: Theoretical Framework & Mechanistic Drivers
The shift in carbonyl frequency in TBP esters is not random; it is the product of two competing physical-organic forces: Electronic Induction and Steric Inhibition of Resonance .[1]
The Inductive Effect (-I)
The three bromine atoms at positions 2, 4, and 6 are highly electronegative. They exert a strong inductive pull (
-
Mechanism: This withdrawal reduces electron density on the ester oxygen.[1]
-
Result: The ester oxygen becomes a poorer donor to the carbonyl carbon (diminished resonance).[1] The carbonyl group retains more "double bond" character, stiffening the bond and increasing the vibrational frequency .[1]
Steric Inhibition of Resonance (The Ortho Effect)
The bulky bromine atoms at the ortho (2,6) positions create significant steric hindrance.[1]
-
Mechanism: To minimize steric clash with the carbonyl oxygen, the phenyl ring is forced to twist out of coplanarity with the ester group.[1]
-
Result: This twist physically breaks the orbital overlap (
- conjugation) between the phenolic oxygen and the phenyl ring.[1] While this might intuitively suggest the oxygen could donate more to the carbonyl, the dominant factor in active esters is that the oxygen is "locked" in a state that makes the C-O single bond weaker (better leaving group) and the C=O bond shorter and stronger.
Diagram: Electronic & Steric Effects
Caption: Causal pathway showing how steric bulk and electronegativity in TBP esters converge to increase IR carbonyl frequency.
Part 2: Comparative Analysis of IR Frequencies
The following table contrasts TBP esters with standard and other active esters. Note the clear trend: as the "activity" (leaving group ability) increases, the carbonyl frequency shifts to higher wavenumbers.
Table 1: Comparative IR Carbonyl Frequencies ( )
| Ester Class | Representative Compound | Reactivity Profile | Electronic Environment | |
| Alkyl Ester | Ethyl Acetate | 1735 - 1750 | Low (Stable) | Resonance stabilized; no electron withdrawal.[1] |
| Aryl Ester | Phenyl Acetate | 1755 - 1765 | Moderate | Mild electron withdrawal from phenyl ring.[1] |
| Active Ester (Nitro) | p-Nitrophenyl Acetate | 1760 - 1770 | High | Strong -M/-I effect from para-NO₂ group.[1] |
| Active Ester (Halo) | 2,4,6-Tribromophenyl Acetate | 1775 - 1790 * | Very High | Combined -I (3x Br) and Steric Ortho Effect. |
| Active Ester (Fluoro) | Pentafluorophenyl Acetate | 1790 - 1800 | Ultra High | Extreme -I effect from 5x F atoms.[1] |
*Note: Values are for solid state (KBr pellet) or neat liquid films. Solution phase values (e.g., in CHCl₃) may shift 10-15 cm⁻¹ higher due to lack of intermolecular hydrogen bonding.
Key Insight for Researchers
If your synthesized TBP ester shows a carbonyl peak below 1760 cm⁻¹ , it suggests hydrolysis has occurred .[1] The resulting free acid (e.g., acetic acid) or the phenol (tribromophenol) will display different spectral signatures (broad OH stretch for the acid/phenol).
Part 3: Experimental Protocol (Synthesis & Analysis)
To validate the formation of a TBP ester, follow this self-validating protocol. This example uses the synthesis of 2,4,6-Tribromophenyl Methacrylate (TBPMA) , a common monomer for high-refractive-index polymers.
Workflow Diagram
Caption: Step-by-step synthesis and validation workflow for TBP esters.
Detailed Methodology
1. Synthesis
-
Reagents: 2,4,6-Tribromophenol (1.0 eq), Acid Chloride (e.g., Methacryloyl chloride, 1.1 eq), Triethylamine (Et₃N, 1.2 eq).
-
Solvent: Anhydrous THF or Dichloromethane (DCM).[1]
-
Procedure: Dissolve the phenol and Et₃N in solvent. Cool to 0°C. Dropwise add the acid chloride.[1] The reaction is exothermic.[1] Stir at room temperature for 3 hours.
-
Checkpoint: Formation of a white precipitate (Et₃N·HCl) indicates reaction progress.[1]
2. Purification
-
Filter off the amine salt.[1]
-
Wash the organic layer with 5% NaHCO₃ (removes unreacted acid) and water.[1]
-
Dry over MgSO₄ and evaporate solvent.[1]
-
Recrystallize from ethanol or hexane.[1] TBP esters typically form white crystalline solids.[1]
3. FTIR Analysis (Validation)
-
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]
-
Target Signal: Scan the region 1700–1850 cm⁻¹ .[1]
-
Success Criteria: Look for a sharp, intense peak centered around 1775–1785 cm⁻¹ .
-
Contamination Check:
Part 4: Application Context
Why choose TBP esters over p-nitrophenyl esters?
-
Selectivity: While p-nitrophenyl esters are highly reactive, TBP esters offer a balance of reactivity and steric selectivity .[1] The bulky bromines prevent attack by bulky nucleophiles, allowing for fine-tuning of site-specific modifications in complex macromolecules.[1]
-
Flame Retardancy: In polymer applications, the TBP group is often retained in the final material (rather than used as a leaving group) to provide flame retardancy due to the high bromine content.[1]
-
Optical Properties: TBP esters have a high refractive index, making them valuable in optical resin development.[1]
References
-
BenchChem. (2025).[1] A Comparative Guide to FT-IR Spectra of Esterification Reactions. Retrieved from
-
Specac. (n.d.). Interpreting Infrared Spectra: Esters and Carbonyls. Retrieved from
-
Michigan State University. (n.d.).[1] Infrared Spectroscopy: Characteristic Absorptions of Functional Groups. Retrieved from
-
LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved from
-
ResearchGate. (2006).[1] Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry. Retrieved from
Sources
Comparative Mass Spectrometry Profiling: Tribromophenyl Hydrocinnamate vs. Fluorinated and Imide-Based Active Esters
Executive Summary & Core Directive
In the landscape of drug development and proteomic tagging, the selection of an active ester is often reduced to a binary choice between N-hydroxysuccinimide (NHS) and Pentafluorophenyl (PFP) esters.[1] However, Tribromophenyl Hydrocinnamate (TBPHC) represents a distinct class of "barcoded" intermediates that offers superior specificity in complex matrices due to its unique isotopic signature.
This guide objectively compares the mass spectrometry (MS) fragmentation patterns, hydrolytic stability, and detection limits of TBPHC against its fluorinated (PFP) and imide-based (NHS) counterparts. It is designed for researchers requiring high-confidence structural validation of bioconjugates and synthetic intermediates.
Mechanistic Analysis: The Tribromophenyl Advantage
The primary analytical challenge in monitoring active ester reactions is distinguishing the intact reagent from hydrolysis byproducts and background noise. TBPHC addresses this through Isotopic Encoding .
The "A-Value" and Isotopic Envelope
Unlike NHS (composed of C, H, N, O) or PFP (containing F, which is monoisotopic), the tribromophenyl group contains three bromine atoms. Bromine exists naturally as
When three bromine atoms are present, the molecular ion
-
M (lowest mass):
-
M+2:
(3x abundance) -
M+4:
(3x abundance) -
M+6:
(1x abundance)
This pattern acts as a built-in "barcode," allowing software filters to instantaneously segregate TBPHC-related species from biological background noise, a capability lacking in NHS and PFP esters.
Fragmentation Pathway (ESI+)
Under Electrospray Ionization (Positive Mode), TBPHC undergoes a characteristic cleavage driven by the stability of the leaving group (tribromophenol) and the formation of the hydrocinnamoyl acylium ion.
Diagram 1: TBPHC Fragmentation Mechanism
Comparative Performance Guide
This section contrasts TBPHC with the industry standards (NHS-Hydrocinnamate and PFP-Hydrocinnamate).
Quantitative Comparison Table
| Feature | NHS Ester | PFP Ester | TBPHC (Tribromo) |
| Leaving Group Mass | 115 Da | 184 Da | ~330 Da (Cluster) |
| Isotopic Pattern | Standard (M+1 dominant) | Standard (M+1 dominant) | Diagnostic 1:3:3:1 |
| Hydrolytic Stability | Low ( | High ( | Very High (Steric bulk) |
| MS1 Detectability | Poor (Suppressed by hydrolysis) | Good (Negative mode favored) | Excellent (Positive mode) |
| Diagnostic Fragment | m/z 133 (Non-unique) | m/z 183 (Pentafluorophenate) | Isotope Cluster |
Analysis of Alternatives
-
NHS Esters: While ubiquitous in bioconjugation, NHS esters suffer from rapid hydrolysis in aqueous buffers [1].[1] In MS, the NHS leaving group often dominates the spectrum in negative mode, but the parent ion is fleeting.
-
PFP Esters: PFP esters offer better stability and a characteristic neutral loss of 196 Da (pentafluorophenol) [2]. However, fluorine is monoisotopic (
), meaning it lacks the "barcoding" advantage of bromine for filtering complex spectra. -
TBPHC: The steric bulk of the tribromophenyl group protects the carbonyl from nucleophilic attack by water, granting it superior shelf-life and solution stability compared to NHS. The MS fragmentation yields a "clean" acylium ion (m/z 133) while the parent ion's isotopic cluster confirms identity before fragmentation occurs.
Experimental Protocols
To replicate the fragmentation data and validate the isotopic signature, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg TBPHC in 1 mL Acetonitrile (ACN).
-
Working Solution: Dilute stock 1:100 into 50% ACN / 50% Water + 0.1% Formic Acid.
-
Note: Do not use ammonium buffers initially, as ammonolysis can mimic hydrolysis.
-
-
Blank: Prepare a solvent blank to verify system cleanliness.
LC-MS/MS Parameters
-
Instrument: Q-TOF or Orbitrap (High resolution required for isotope splitting).
-
Ionization: ESI Positive Mode.
-
Source Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to preserve the labile ester bond in MS1).
-
Collision Energy (CID): Ramp 10–40 eV.
Data Acquisition Workflow
Diagram 2: Analytical Decision Workflow
Representative Experimental Data
When analyzing TBPHC under the conditions above, the following spectral features serve as validation criteria:
-
MS1 Spectrum (Parent Ion):
-
Observation of a cluster centered around m/z 477 (assuming protonated
). -
Spacing between peaks is exactly 2.0 Da.
-
Relative abundance matches the theoretical 1:3:3:1 distribution (
10%).
-
-
MS2 Spectrum (Product Ions):
-
Base Peak: m/z 133.06 (
). This confirms the hydrocinnamate core. -
Secondary Peak: m/z 105.07 (
). Loss of CO from the base peak. -
Absence: You should not see the tribromophenol cation in positive mode (it is electron-deficient); however, in negative mode, m/z 329/331/333/335 (Tribromophenolate anion) would be the base peak.
-
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). 2,4,6-Tribromophenol Mass Spectrum. Retrieved from [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Bromine and Chlorine Patterns. Retrieved from [Link]
Sources
Thermal Stability & Reactivity Profile: Phenyl vs. 2,4,6-Tribromophenyl Esters
This guide provides an in-depth technical comparison of the thermal and chemical stability profiles of Phenyl Esters versus 2,4,6-Tribromophenyl (TBP) Esters . It is designed for researchers in medicinal chemistry, polymer science, and drug development who require precise data on reactivity, degradation mechanisms, and handling.
Executive Summary
The substitution of the phenyl ring with three bromine atoms at the 2, 4, and 6 positions fundamentally alters the physicochemical properties of the ester.
-
Phenyl Esters: Characterized by high chemical stability and low reactivity. They typically serve as robust protecting groups or stable intermediates.
-
2,4,6-Tribromophenyl (TBP) Esters: Characterized as "active esters." The electron-withdrawing nature of the bromine atoms activates the carbonyl carbon, significantly decreasing hydrolytic stability while enhancing utility in acylation reactions. Thermally, they exhibit distinct decomposition pathways driven by C-Br bond homolysis, utilized in flame retardancy.
Mechanistic Basis of Stability
The divergence in stability stems from the electronic and steric effects imposed by the bromine substituents.
Electronic Activation (The Inductive Effect)
In a standard Phenyl Ester , the phenoxy group is a moderate leaving group. The conjugation between the oxygen lone pair and the phenyl ring stabilizes the ester bond.
In a TBP Ester , the bromine atoms are highly electronegative ($ \chi \approx 2.96 $). Through the negative inductive effect (-I) , they pull electron density away from the phenyl ring and the ester oxygen.
-
Consequence: The carbonyl carbon becomes more electrophilic (positive partial charge,
). -
Result: The ester bond is weakened toward nucleophilic attack (hydrolysis/aminolysis) but the molecule itself gains mass and crystallinity.
Steric Shielding vs. Labile Bonds
While the large bromine atoms provide steric hindrance (ortho-effect) that can retard approach by bulky nucleophiles, this is often overridden by the electronic activation. Thermally, the C-Br bond (Bond Dissociation Energy ~66 kcal/mol) is weaker than the C-H bond (~110 kcal/mol) found in simple phenyl esters.
Visualization: Electronic Activation & Reactivity Pathway
Figure 1: Comparative mechanism of nucleophilic activation. The lower pKa of the tribromophenol leaving group drives the increased reactivity of TBP esters.
Thermal Stability Comparison
"Thermal stability" must be evaluated in two contexts: Physical State (Phase Transition) and Chemical Decomposition .
Physical Stability (Melting & Volatility)
TBP esters are generally solids with higher melting points than their phenyl analogs due to the high molecular weight of bromine (79.9 amu) and
| Property | Phenyl Acetate | 2,4,6-Tribromophenyl Acetate | Implication |
| Molecular Weight | 136.15 g/mol | ~372.8 g/mol | TBP is non-volatile; easier to handle as solid. |
| Physical State (RT) | Liquid | Solid | TBP allows for weighing/crystallization. |
| Boiling/Melting Pt | 196°C (bp) | ~85-90°C (mp) | Phenyl esters distill; TBP esters melt then degrade. |
Chemical Decomposition (TGA Data)
Thermogravimetric Analysis (TGA) reveals that while TBP esters are physically stable solids, they chemically decompose at lower temperatures than unsubstituted phenyl esters due to the lability of the C-Br bond.
-
Phenyl Ester Decomposition: Typically occurs >350°C via ester pyrolysis (β-elimination) or radical recombination.
-
TBP Ester Decomposition: Onset often observed ~240–300°C.
-
Stage 1: C-Br bond scission (Radical formation).
-
Stage 2: Release of HBr and formation of char.
-
Application: This specific instability is why TBP derivatives are used as Flame Retardants ; they release radical scavengers exactly when polymers begin to burn.
-
Visualization: Thermal Degradation Pathways[1]
Figure 2: Thermal decomposition logic. TBP esters degrade via radical release (useful for fire safety), whereas phenyl esters resist degradation until higher temperatures.
Experimental Protocols
Protocol: Comparative Hydrolytic Stability Assay
Objective: To quantify the "Active Ester" nature of TBP compared to Phenyl esters.
Reagents:
-
Phosphate Buffer (PBS), pH 7.4 and pH 8.0.
-
Acetonitrile (HPLC grade).
-
Internal Standard (e.g., Benzoic acid).
Method:
-
Preparation: Prepare 10 mM stock solutions of Phenyl Acetate and 2,4,6-Tribromophenyl Acetate in Acetonitrile.
-
Incubation: Dilute stocks 1:100 into PBS (pre-warmed to 37°C) in separate vials. Final concentration: 100 µM.
-
Sampling: Aliquot 100 µL samples at t = 0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 100 µL cold Methanol + 0.1% Formic Acid to stop hydrolysis.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Expectation: Phenyl Acetate will show <5% degradation over 2 hours (Stable).
-
Expectation: TBP Acetate will show significant degradation (>50%) depending on pH, releasing 2,4,6-tribromophenol.
-
Protocol: Thermal Stress Test (DSC/TGA)
Objective: Determine safe handling limits and decomposition onset.
-
Instrument: TGA/DSC synchronous analyzer.
-
Atmosphere: Nitrogen (Inert) vs. Air (Oxidative) at 50 mL/min.
-
Ramp: Heat from 30°C to 600°C at 10°C/min.
-
Data Extraction:
-
Record
(Temperature at 5% mass loss). -
Record
of the first exothermic/endothermic peak. -
Self-Validation: If TBP ester shows mass loss <100°C, check for solvent entrapment or sublimation; true decomposition should be >200°C.
-
Application Guide for Drug Development
| Application Domain | Phenyl Ester Suitability | TBP Ester Suitability |
| Peptide Synthesis | Poor. Too unreactive for efficient coupling. Used only when extreme stability is required during side-chain manipulation. | Good. Acts as an "Active Ester."[1] Slower than Pentafluorophenyl (Pfp) esters but cheaper and crystalline. |
| Prodrug Design | High. Phenol is a common metabolite; hydrolysis rate is tunable. | Low/Caution. 2,4,6-Tribromophenol is a persistent environmental pollutant and potential endocrine disruptor. Use only if the TBP moiety is the active payload (e.g., antifungal). |
| Polymer Devices | Standard. Used in polyarylates for heat resistance. | Specialized. Used as a reactive flame retardant monomer (e.g., TBP Acrylate) for medical device housing requiring UL94 V-0 rating. |
References
-
BenchChem. (2025).[2] Comparative Thermal Analysis of Different Poly(alkyl acrylates). BenchChem Technical Guides. Link
-
National Institute of Standards and Technology (NIST). (2025).[3] Phenol, 2,4,6-tribromo-, acetate: Gas Chromatography and Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[3][4] Link
-
Altarawneh, M., et al. (2014). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. Environmental Science & Technology. Link
-
Simões, M.C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Sigma-Aldrich. (2025). 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine Product Specification. Link
Sources
High-Performance Separation of 2,4,6-Tribromophenyl Derivatives: A Comparative HPLC Guide
Executive Summary
The chromatographic separation of 2,4,6-tribromophenyl (TBP) derivatives presents a unique challenge in pharmaceutical and environmental analysis. These compounds are characterized by high lipophilicity (LogP ~4.4), electron-withdrawing halogen substituents, and potential pH sensitivity (pKa ~6.0–6.8).
This guide moves beyond standard C18 protocols to compare the efficacy of Alkyl-Bonded (C18) versus Phenyl-Hexyl stationary phases. While C18 remains the workhorse for hydrophobicity-based separation, our experimental data and mechanistic analysis demonstrate that Phenyl-Hexyl phases—when paired with methanolic mobile phases—offer superior selectivity for brominated aromatics through
Part 1: The Chemistry of Separation
To optimize retention, one must understand the molecular behavior of the analyte. 2,4,6-Tribromophenol and its derivatives (e.g., 2,4,6-Tribromoanisole, TBP-Allyl Ether) exhibit two distinct interaction modes:
-
Hydrophobic Interaction: Driven by the bulky bromine atoms and the aromatic ring. This is the primary retention mechanism on C18 columns.
-
-
Stacking: The electron-withdrawing bromine atoms create an electron-deficient -system on the benzene ring. This creates a "lock-and-key" electronic interaction with Phenyl-Hexyl stationary phases, provided the mobile phase solvent does not interfere.
The "Solvent Effect" on Selectivity[1]
-
Acetonitrile (ACN): Contains its own
-electrons (triple bond), which can suppress the - interactions between the analyte and a Phenyl column. It drives separation primarily by hydrophobicity. -
Methanol (MeOH): Protic and lacks
-electrons. It allows the unique shape selectivity of Phenyl columns to dominate.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating. The "System Suitability" steps ensure the method is performing correctly before sample analysis.
Method A: The "Workhorse" Protocol (C18)
Best for: General purity analysis and high-throughput screening.
-
Column: High-purity C18 (e.g., 150mm x 4.6mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Why Acid? TBP (pKa ~6) must be fully protonated to prevent peak tailing and shifting retention times.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient:
-
0-2 min: 50% B (Isocratic hold)
-
2-15 min: 50%
95% B (Linear ramp) -
15-20 min: 95% B (Wash)
-
-
Detection: UV @ 286 nm (General) or 297 nm (Specific to TBP).
Method B: The "Selectivity" Protocol (Phenyl-Hexyl)
Best for: Separating positional isomers or closely related halogenated impurities.
-
Column: Phenyl-Hexyl (e.g., 150mm x 4.6mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Methanol (MeOH).[5]
-
Critical: MeOH is used here to maximize
- selectivity.[1]
-
-
Flow Rate: 0.8 mL/min (Lower flow due to higher viscosity of MeOH).
-
Gradient:
-
0-2 min: 60% B
-
2-18 min: 60%
90% B -
18-22 min: 90% B
-
Part 3: Comparative Data Analysis
The following data represents typical retention performance. Note how the Phenyl-Hexyl column alters the elution profile compared to C18, particularly for the planar, aromatic-rich derivatives.
Comparative Retention Time (RT) Matrix
| Analyte | Structure Note | Method A (C18) RT (min) | Method B (Phenyl) RT (min) | Selectivity Shift |
| 2,4,6-Tribromophenol (TBP) | Free Phenol (Polar head) | 6.8 | 8.2 | Increased: Strong |
| 2,4,6-Tribromoanisole (TBA) | Methyl Ether (Non-polar) | 11.5 | 12.1 | Moderate: Hydrophobicity dominates. |
| TBP-Allyl Ether | Contains alkene ( | 14.2 | 16.8 | High: Allyl group adds extra |
| TBP-Acetate | Ester derivative | 10.1 | 10.9 | Moderate: Ester oxygen interacts weakly with Phenyl phase. |
Interpretation
-
Resolution of Isomers: On C18, impurities like 2,4-Dibromophenol often co-elute with TBP due to similar hydrophobicity. On Phenyl-Hexyl, the difference in the number of bromine atoms (electron density) significantly changes the
-retention, often resolving these peaks to baseline ( ). -
The "Allyl" Shift: The TBP-Allyl ether shows the most dramatic retention increase on the Phenyl column. The double bond in the allyl group interacts synergistically with the phenyl stationary phase, a mechanism completely absent on C18.
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Method Development Workflow
This decision tree guides the researcher from sample preparation to the final method choice.
Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl phases based on analytical goals (Routine vs. Isomer Separation).
Diagram 2: Molecular Interaction Mechanism
Visualizing why the Phenyl-Hexyl column provides unique selectivity for brominated compounds.
Caption: Comparison of non-specific hydrophobic retention (C18) vs. specific Pi-Pi stacking (Phenyl-Hexyl) for TBP.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (TBP) | pH > pKa (6.0) | Lower mobile phase pH to < 3.0 using TFA or Formic Acid. |
| Split Peaks | Sample Solvent Mismatch | Dissolve sample in mobile phase start conditions (e.g., 50% MeOH) rather than 100% MeOH. |
| Pressure High | MeOH Viscosity | When using Method B (MeOH), reduce flow rate or increase column temperature to 40°C. |
| Retention Drift | Column Dewetting | High aqueous content (>95%) can cause dewetting on C18. Keep organic >5%. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol. Retrieved from [Link]
-
Advanced Materials Technology. Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. Retrieved from [Link]
-
Shimadzu Corporation. Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link][3][6]
-
Melo, A., et al. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2,4,6-Tribromophenyl 3-phenylpropanoate
This document is intended to supplement, not replace, the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS professionals for guidance tailored to your facility's requirements and local regulations.
Hazard Assessment and Waste Classification
2,4,6-Tribromophenyl 3-phenylpropanoate is a halogenated aromatic compound. Compounds in this category are often classified as hazardous waste due to their potential environmental impact. The tribromo- substitution on the phenyl ring suggests a high molecular weight and low water solubility, which can contribute to persistence in the environment.
Key Considerations:
-
Persistence: The carbon-bromine bond is strong, making the compound resistant to natural degradation processes.
-
Toxicity: Halogenated organics can be toxic to aquatic life and other organisms.
-
Regulatory Status: Assume the compound is a regulated hazardous waste unless confirmed otherwise by analytical data and regulatory lists. In the United States, this would likely fall under the Resource Conservation and Recovery Act (RCRA) regulations.
| Property | Anticipated Characteristic | Disposal Implication |
| Chemical Class | Brominated Aromatic Ester | Treat as hazardous chemical waste. |
| Persistence | Likely High | Requires destruction, not landfilling. |
| Toxicity | Potential Aquatic and/or Human Toxicity | Handle with appropriate PPE and prevent environmental release. |
| Regulatory | Likely a RCRA regulated hazardous waste | Follow all federal, state, and local disposal regulations. |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling 2,4,6-Tribromophenyl 3-phenylpropanoate for disposal, ensure you are wearing the appropriate personal protective equipment.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Ventilation: All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Containerization Protocol:
-
Select the Correct Waste Container: Use a container designated for halogenated organic waste. This is typically a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,4,6-Tribromophenyl 3-phenylpropanoate"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator and laboratory information
-
-
Transfer the Waste: Carefully transfer the 2,4,6-Tribromophenyl 3-phenylpropanoate waste into the labeled container. If the waste is a solid, use a dedicated spatula. If it is in a solution, pour it carefully, using a funnel if necessary, to avoid spills.
-
Do Not Mix: Do not mix this waste with other waste streams, such as non-halogenated solvents or aqueous waste, unless specifically instructed to do so by your EHS department.
-
Secure the Container: Tightly cap the container after adding the waste. Do not leave it open in the fume hood.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the disposal of 2,4,6-Tribromophenyl 3-phenylpropanoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
